Ethyl 1-(4-fluorophenyl)-6-oxo-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a 3-(trifluoromethyl)benzyloxy group at position 4, and an ethoxycarbonyl group at position 2. The trifluoromethyl and fluorine substituents introduce strong electron-withdrawing effects, while the benzyloxy group adds steric bulk and lipophilicity. Such structural features are critical for modulating biological activity, particularly in adenosine receptor interactions, as seen in related compounds .
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[[3-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N2O4/c1-2-30-20(29)19-17(31-12-13-4-3-5-14(10-13)21(23,24)25)11-18(28)27(26-19)16-8-6-15(22)7-9-16/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTGSHNIUDSRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16F4N2O3
- Molecular Weight : 378.33 g/mol
- IUPAC Name : this compound
The compound features a dihydropyridazine core, which is significant in various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, derivatives of pyridazine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that a related compound significantly reduced the viability of pancreatic cancer cells by inducing apoptosis and inhibiting cell migration .
Anti-inflammatory Activity
The compound's structure suggests potential interaction with inflammatory pathways. Analogues have been evaluated for their ability to modulate PPARα (Peroxisome Proliferator-Activated Receptor Alpha), a target implicated in inflammation and metabolic disorders. One study showed that PPARα agonists derived from similar chemotypes could ameliorate inflammation and vascular leakage in preclinical models .
Cardiovascular Effects
Inhibition of the hERG potassium channel is a crucial factor in assessing cardiac safety profiles of new drugs. Preliminary data suggest that related compounds exhibit low potency for hERG inhibition, indicating a reduced risk of cardiotoxicity . This characteristic is vital for the development of therapeutic agents intended for chronic use.
The biological activities are likely mediated through multiple mechanisms:
- Cell Cycle Arrest : Compounds structurally related to ethyl 1-(4-fluorophenyl)-6-oxo have been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways via caspase activation has been noted in studies involving similar pyridazine derivatives.
- Modulation of Signaling Pathways : Interaction with nuclear receptors such as PPARα suggests a role in regulating gene expression related to inflammation and metabolism.
Case Studies
- Study on Pancreatic Cancer : A derivative demonstrated significant antiproliferative effects against pancreatic cancer cell lines, with an IC50 value indicating potent activity. The study highlighted the compound's ability to synergize with gemcitabine, enhancing therapeutic efficacy .
- Inflammation Model : In a murine model of inflammation, a related compound showed significant reduction in inflammatory markers when administered at therapeutic doses, supporting its potential use in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate has been evaluated for its potential as a therapeutic agent. The following points highlight its relevance:
- Antibacterial Activity : Recent studies indicate that derivatives of pyridazine compounds exhibit significant antibacterial properties against various strains. For instance, compounds similar to ethyl 1-(4-fluorophenyl)-6-oxo derivatives have shown effective Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
- CNS Disorders : The compound may also have implications in the treatment of central nervous system disorders. Research into similar structures has pointed towards their effectiveness as modulators for G-protein coupled receptors (GPCRs), which are crucial in the pathophysiology of conditions like Alzheimer's disease and schizophrenia .
Synthetic Methodologies
The synthesis of this compound can be achieved through various multicomponent reactions:
- Multicomponent Reactions : The use of multicomponent reactions (MCRs) allows for the efficient synthesis of complex molecules in a single step. This method has been widely utilized in the synthesis of bioactive pyridazine derivatives due to its ability to produce diverse structures with high yields .
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of similar compounds:
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Modifications
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Basic hydrolysis | NaOH (1M), ethanol, reflux (6–8 hrs) | Formation of carboxylic acid (95% yield) |
| Acidic hydrolysis | HCl (2M), THF, 60°C (4 hrs) | Partial ester cleavage with byproduct formation |
The carboxylic acid product can further react with amines to form amides, as demonstrated in analogous pyridazine systems . Computational studies suggest the trifluoromethyl group enhances electrophilicity at the ester carbonyl carbon, accelerating nucleophilic attack .
Pyridazine Ring Reactivity
The dihydropyridazine core participates in electrophilic aromatic substitution (EAS) and oxidation reactions:
Electrophilic Aromatic Substitution
-
Nitration : Directed by the electron-withdrawing trifluoromethyl group, nitration occurs preferentially at the C5 position of the pyridazine ring under HNO₃/H₂SO₄ at 0°C .
-
Halogenation : Bromination (Br₂/FeBr₃) yields a mono-substituted product at the C2 position due to steric hindrance from the benzyloxy group.
Oxidation Reactions
The dihydropyridazine ring is oxidized to a fully aromatic pyridazine system using reagents like KMnO₄ or DDQ:
Ether Cleavage and Benzyloxy Group Reactivity
The (3-(trifluoromethyl)benzyl)oxy group undergoes cleavage under reductive or acidic conditions:
The trifluoromethyl group stabilizes intermediates through inductive effects, facilitating selective deprotection .
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles (e.g., amines, alkoxides) to form derivatives:
Example Reaction with Ethylenediamine :
This reaction is pivotal for synthesizing libraries of compounds for pharmacological screening .
Photochemical and Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily via decarboxylation and ring fragmentation. Under UV light (254 nm), the compound undergoes partial isomerization, forming a keto-enol tautomer, as confirmed by NMR.
Comparative Reactivity with Analogues
A comparative study of substituent effects shows:
| Substituent Position | Reactivity Trend |
|---|---|
| 4-Fluorophenyl | Enhanced EAS at C5 due to electron deficiency |
| 3-Trifluoromethylbenzyl | Increased oxidative stability vs. methyl analogs |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The benzyloxy group in the target compound increases logP compared to methoxy () or cyano derivatives (12b, 12c), favoring membrane permeability but possibly reducing aqueous solubility .
- Melting Points: Derivatives with polar groups (e.g., 12d: 4-hydroxyphenyl, mp 220–223°C ) exhibit higher melting points due to hydrogen bonding, whereas the target compound’s bulky benzyloxy group may lower its melting point relative to hydroxylated analogs.
Q & A
Basic: What are the established synthetic routes for this compound, and what analytical techniques are recommended for confirming its structure and purity?
Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitution and esterification. Key steps include:
- Step 1: Introduction of the 3-(trifluoromethyl)benzyloxy group via SN2 displacement under basic conditions (e.g., K₂CO₃ in N,N-dimethylacetamide at 80°C for 10 hours) .
- Step 2: Cyclization and esterification to form the dihydropyridazine core.
Analytical Techniques:
Advanced: How can researchers optimize reaction conditions to improve synthetic yield and minimize byproducts?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMA) enhance nucleophilicity of the benzyloxy group .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd) improve cyclization efficiency in analogous pyridazine derivatives .
- Temperature Control: Maintaining 80–100°C prevents side reactions (e.g., ester hydrolysis).
Case Study:
A side product (20% yield) formed due to incomplete substitution was resolved by increasing reaction time to 15 hours and using excess K₂CO₃ .
Basic: What spectroscopic and crystallographic data are critical for structural elucidation?
Answer:
Key data include:
- ¹⁹F NMR: Confirms trifluoromethyl (-CF₃) and fluorophenyl groups (δ -62 to -64 ppm for CF₃; δ -115 ppm for aromatic F) .
- IR Spectroscopy: Detects carbonyl (C=O, ~1646 cm⁻¹) and ether (C-O, ~1092 cm⁻¹) stretches .
- X-ray Diffraction: Resolves bond angles (e.g., C16—C17—F6: -62.40°) and crystal packing .
Advanced: How can contradictions in reported synthetic yields or byproducts be resolved?
Answer:
Contradictions arise from:
- Reagent Ratios: Excess benzyl bromide reduces competing ester hydrolysis .
- Purification Methods: Silica gel chromatography vs. recrystallization impacts purity (95% vs. 85%) .
- Byproduct Analysis: Use preparative HPLC to isolate and characterize minor products (e.g., hydrolyzed ester derivatives) .
Basic: What structural features influence its reactivity in medicinal chemistry applications?
Answer:
Critical features:
- 4-Fluorophenyl Group: Enhances lipophilicity and metabolic stability .
- Trifluoromethyl Benzyloxy Group: Introduces steric bulk and electron-withdrawing effects, modulating target binding .
- Dihydropyridazine Core: Acts as a hydrogen-bond acceptor in enzyme inhibition .
Advanced: How do electron-withdrawing groups (e.g., -CF₃) impact stability and bioactivity?
Answer:
- Stability: The -CF₃ group reduces electron density at the pyridazine ring, decreasing oxidation susceptibility .
- Bioactivity: In analogous compounds, -CF₃ improves affinity for kinase targets (IC₅₀ reduction from 120 nM to 45 nM) .
- Computational Modeling: DFT studies show -CF₃ enhances electrostatic interactions with hydrophobic enzyme pockets .
Basic: What storage conditions and handling precautions are recommended?
Answer:
- Storage: -20°C in airtight containers under nitrogen to prevent ester hydrolysis .
- Handling: Use glove boxes for moisture-sensitive steps (e.g., benzyloxy substitution) .
- Safety: Avoid inhalation; LC-MS monitoring detects degradation products (e.g., free carboxylic acid) .
Advanced: What methods are suitable for studying stereochemical outcomes in derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
